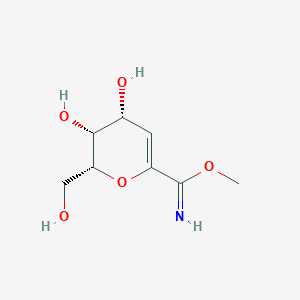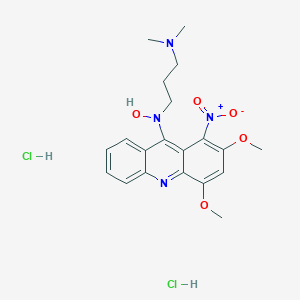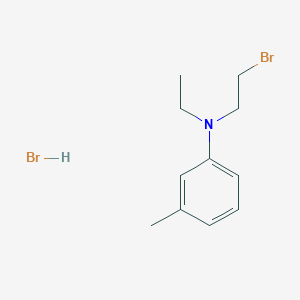
5-Bromo-2-(chlorométhyl)pyridine
Vue d'ensemble
Description
5-Bromo-2-(chloromethyl)pyridine: is an organic compound with the molecular formula C6H5BrClN . It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and a chloromethyl group at the 2-position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-(chloromethyl)pyridine is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules through cross-coupling reactions and nucleophilic substitutions .
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It can be part of the synthesis route for drugs targeting various biological pathways .
Industry: In the agrochemical industry, 5-Bromo-2-(chloromethyl)pyridine is used to synthesize herbicides, insecticides, and fungicides.
Mécanisme D'action
Target of Action
5-Bromo-2-(chloromethyl)pyridine is a chemical compound used in organic synthesis It is often used as a reagent in the suzuki–miyaura coupling reaction , which suggests that its targets could be various organic compounds that participate in this reaction.
Mode of Action
In the context of the suzuki–miyaura coupling reaction, this compound might interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
In the context of the suzuki–miyaura coupling reaction, this compound is involved in the formation of carbon-carbon bonds . This reaction is a key step in many synthetic pathways, leading to the production of various organic compounds .
Result of Action
The result of the action of 5-Bromo-2-(chloromethyl)pyridine is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds .
Action Environment
The action of 5-Bromo-2-(chloromethyl)pyridine can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere and at temperatures below -20°C . These conditions help maintain the stability of the compound and ensure its efficacy in reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(chloromethyl)pyridine typically involves the halogenation of 2-methylpyridine. One common method is the bromination of 2-methylpyridine to form 5-bromo-2-methylpyridine, followed by chlorination to introduce the chloromethyl group. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 5-Bromo-2-(chloromethyl)pyridine may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is usually purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Biaryl compounds from cross-coupling reactions.
- Pyridine N-oxides or dehalogenated pyridines from oxidation and reduction reactions .
Comparaison Avec Des Composés Similaires
5-Bromo-2-chloropyridine: Similar structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-5-chloropyridine: Positional isomer with different reactivity due to the placement of halogen atoms.
5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness: 5-Bromo-2-(chloromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups, which provide dual sites for chemical modification. This dual functionality allows for versatile applications in synthesis, making it a valuable intermediate in various chemical processes .
Propriétés
IUPAC Name |
5-bromo-2-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESFMWFCJUGBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464725 | |
| Record name | 5-bromo-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168823-76-5 | |
| Record name | 5-bromo-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)










